molecular formula C9H12N2 B13682955 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B13682955
M. Wt: 148.20 g/mol
InChI Key: MHKLDRRJNFPTSP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyridine with suitable reagents to form the desired pyrrolopyridine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .

Scientific Research Applications

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which enhances its stability and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

InChI

InChI=1S/C9H12N2/c1-6-3-7(2)11-9-5-10-4-8(6)9/h3,10H,4-5H2,1-2H3

InChI Key

MHKLDRRJNFPTSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CNC2)C

Origin of Product

United States

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